Cas no 540-06-7 (2,6,10-Dodecatriene, 1-methoxy-3,7,11-trimethyl-, (2E,6E)-)

2,6,10-Dodecatriene, 1-methoxy-3,7,11-trimethyl-, (2E,6E)- 化学的及び物理的性質

名前と識別子

-

- 2,6,10-Dodecatriene, 1-methoxy-3,7,11-trimethyl-, (2E,6E)-

- Farnesyl methyl ether

- 1-Methoxy-3,7,11-trimethyldodeca-2,6,10-triene

- EINECS 239-193-3

- AI3-27216

- SCHEMBL1704911

- MFCD00042862

- NSC 127926

- NS00051415

- 540-06-7

- SY319018

-

- インチ: InChI=1S/C16H28O/c1-14(2)8-6-9-15(3)10-7-11-16(4)12-13-17-5/h8,10,12H,6-7,9,11,13H2,1-5H3/b15-10+,16-12+

- InChIKey: HZDZRGKULMGCJE-NCZFFCEISA-N

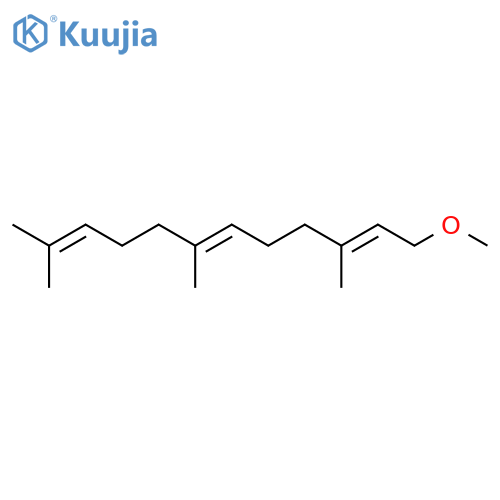

- ほほえんだ: COC/C=C(/CC/C=C(/CC/C=C(/C)\C)\C)\C

計算された属性

- せいみつぶんしりょう: 236.21414

- どういたいしつりょう: 236.214015512g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 17

- 回転可能化学結合数: 8

- 複雑さ: 278

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 2

- トポロジー分子極性表面積: 9.2Ų

- 疎水性パラメータ計算基準値(XlogP): 5.3

じっけんとくせい

- PSA: 9.23

2,6,10-Dodecatriene, 1-methoxy-3,7,11-trimethyl-, (2E,6E)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P01HCZ4-1g |

2,6,10-Dodecatriene, 1-methoxy-3,7,11-trimethyl-, (2E,6E)- |

540-06-7 | 97% | 1g |

$65.00 | 2024-04-30 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581166-25g |

(2E,6E)-1-methoxy-3,7,11-trimethyldodeca-2,6,10-triene |

540-06-7 | 98% | 25g |

¥2310.00 | 2024-05-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581166-1g |

(2E,6E)-1-methoxy-3,7,11-trimethyldodeca-2,6,10-triene |

540-06-7 | 98% | 1g |

¥198.00 | 2024-05-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581166-10g |

(2E,6E)-1-methoxy-3,7,11-trimethyldodeca-2,6,10-triene |

540-06-7 | 98% | 10g |

¥1320.00 | 2024-05-09 | |

| 1PlusChem | 1P01HCZ4-5g |

2,6,10-Dodecatriene, 1-methoxy-3,7,11-trimethyl-, (2E,6E)- |

540-06-7 | 97% | 5g |

$145.00 | 2024-04-30 | |

| 1PlusChem | 1P01HCZ4-10g |

2,6,10-Dodecatriene, 1-methoxy-3,7,11-trimethyl-, (2E,6E)- |

540-06-7 | 97% | 10g |

$235.00 | 2024-04-30 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581166-5g |

(2E,6E)-1-methoxy-3,7,11-trimethyldodeca-2,6,10-triene |

540-06-7 | 98% | 5g |

¥726.00 | 2024-05-09 |

2,6,10-Dodecatriene, 1-methoxy-3,7,11-trimethyl-, (2E,6E)- 関連文献

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

2,6,10-Dodecatriene, 1-methoxy-3,7,11-trimethyl-, (2E,6E)-に関する追加情報

2,6,10-ドデカトリエン、1-メトキシ-3,7,11-トリメチル-、(2E,6E)-の詳細な解説と応用

2,6,10-ドデカトリエン、1-メトキシ-3,7,11-トリメチル-、(2E,6E)-(CAS番号: 540-06-7)は、天然由来のテルペノイド化合物に分類される有機化合物です。この化合物は、特に香料産業や化粧品原料としての需要が高く、その独特の香り特性から高級香水やアロマセラピー製品に広く利用されています。

近年、サステナブル原料や天然由来成分への関心が高まる中、2,6,10-ドデカトリエンのような植物抽出物は、環境配慮型製品の開発において重要な役割を果たしています。特にバイオベースケミカルとしての潜在的可能性が研究されており、再生可能資源を活用したグリーンケミストリーの一環として注目されています。

この化合物の化学構造は、不飽和炭化水素鎖とメトキシ基を特徴としており、(2E,6E)-配置の幾何異性体が主要な形態です。この特定の立体構造が、香りの持続性や揮発性プロファイルに影響を与えることが知られており、香料設計において重要な要素となっています。

2,6,10-ドデカトリエンの合成方法に関しては、触媒的反応や選択的酸化など、様々な有機合成技術が開発されています。特に近年では、酵素触媒を用いた生体適合的合成手法の研究が進んでおり、反応効率の向上とともに廃棄物削減が可能なプロセスとして期待されています。

市場動向として、2,6,10-ドデカトリエンを含むテルペン系香料の需要は、アジア太平洋地域を中心に堅調に成長しています。これは、個人用ケア製品市場の拡大や、高級化粧品に対する消費者の嗜好変化が背景にあります。また、機能性香料としての応用も研究されており、リラクゼーション効果やストレス軽減を謳った製品開発が進められています。

安全性に関する研究では、2,6,10-ドデカトリエンは適切な濃度範囲で使用される限り、皮膚刺激性が低いことが確認されています。ただし、アレルギー体質の方や敏感肌の方には、パッチテストを実施することが推奨されます。これらの情報は、コスメティック安全性評価の国際基準であるIFRAガイドラインにも記載されています。

将来的な展望として、2,6,10-ドデカトリエンの新規応用分野が模索されています。例えば、食品香料への応用や、抗菌特性を活かした機能性材料への展開が研究されています。また、持続可能な調達を実現するため、植物細胞培養技術を用いた生産方法の開発も進められています。

最後に、2,6,10-ドデカトリエンを取り扱う際の保管条件について言及すると、酸化防止のため不活性ガス置換下での保存が推奨されます。また、光分解を防ぐため遮光容器を使用し、低温保存することが品質維持に重要です。これらのベストプラクティスは、香料安定性を長期間保つ上で不可欠な要素となっています。

540-06-7 (2,6,10-Dodecatriene, 1-methoxy-3,7,11-trimethyl-, (2E,6E)-) 関連製品

- 40267-72-9(Ethyl Geranylether)

- 15130-76-4(2,6,10-Dodecatriene,1-methoxy-3,7,11-trimethyl-)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)